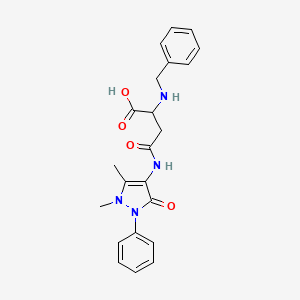

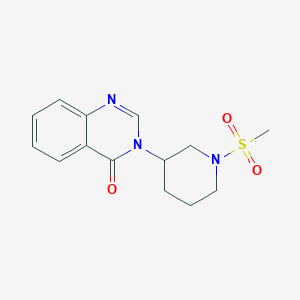

![molecular formula C19H13FN2OS B2876326 3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105226-74-1](/img/structure/B2876326.png)

3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound . It belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds are of interest in the field of medicinal chemistry, particularly as potential inhibitors of Mycobacterium tuberculosis bd oxidase .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines involves several steps . The starting material is typically a 4-chlorothieno[3,2-d]pyrimidine . This is reacted with the desired amine and potassium carbonate in a sealed vial . The reaction is heated to 100°C for 12 hours . The resulting product is then purified .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-Inflammatory Agents

3-Benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have been studied for their potential as antimicrobial and anti-inflammatory agents. Research has shown that thienopyrimidine derivatives exhibit remarkable activity against fungi, bacteria, and inflammation. These findings are based on the synthesis of new thienopyrimidine heterocyclic compounds and their subsequent testing for antimicrobial and anti-inflammatory properties (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Synthesis and Characterization

The synthesis and characterization of thienopyrimidin-4(3H)-one derivatives, which include this compound, have been an area of interest. These compounds have been studied for their molecular structures and potential interactions, contributing valuable knowledge to organic chemistry and drug development (Chen & Liu, 2019).

Antitumor and Antibacterial Properties

Studies have identified thienopyrimidin-4(3H)-one derivatives as potent agents with significant antitumor and antibacterial properties. These compounds have been synthesized and evaluated for their effectiveness against various cancer cell lines and bacterial strains, showing promising results (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Green Synthesis Approach

A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including the 3-benzyl-7-(3-fluorophenyl) variant, has been developed. This method is characterized by reduced catalyst loading, easy purification, and overall step economy, marking a significant advancement in the sustainable synthesis of pharmacologically important compounds (Shi et al., 2018).

Neurodegenerative and Neuropsychiatric Diseases Treatment

Research into the derivatives of thieno[3,2-d]pyrimidin-4(3H)-one has led to the discovery of compounds with potential applications in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. These compounds have been studied for their inhibitory potency and efficacy in vivo, showing promise in clinical developments for treating conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion in the bacteria, affecting its survival and growth .

Result of Action

The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It leads to ATP depletion in the bacteria, affecting its survival and growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency

Direcciones Futuras

Thieno[3,2-d]pyrimidin-4-amines, including “3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, are of interest in the development of new drugs targeting Mycobacterium tuberculosis . Future research may focus on optimizing the synthesis of these compounds and studying their biological activity in more detail .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one are largely determined by its interactions with various biomolecules. This compound has been found to inhibit EZH2, a histone-lysine N-methyltransferase enzyme . The inhibition of this enzyme can lead to changes in gene expression, affecting various biochemical reactions within the cell .

Cellular Effects

This compound has shown significant antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the EZH2 enzyme, leading to its inhibition . This inhibition disrupts the methylation of histone proteins, leading to changes in chromatin structure and gene expression .

Metabolic Pathways

Given its inhibitory effects on the EZH2 enzyme, it’s likely that this compound affects the metabolic pathways related to histone methylation and gene expression .

Subcellular Localization

Given its inhibitory effects on the EZH2 enzyme, it’s likely that this compound localizes to the nucleus where it can interact with histone proteins .

Propiedades

IUPAC Name |

3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2OS/c20-15-8-4-7-14(9-15)16-11-24-18-17(16)21-12-22(19(18)23)10-13-5-2-1-3-6-13/h1-9,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQCOMNICCPYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

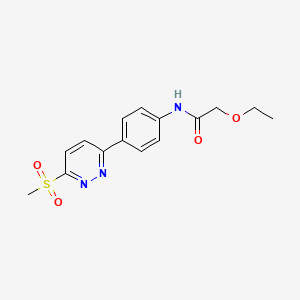

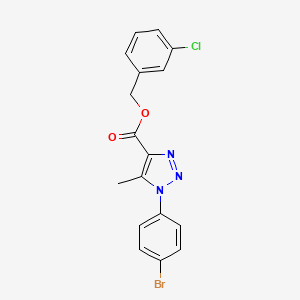

![4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2876244.png)

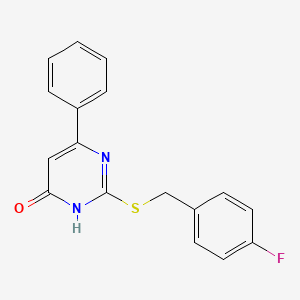

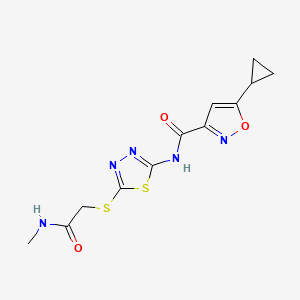

![2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B2876245.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2876247.png)

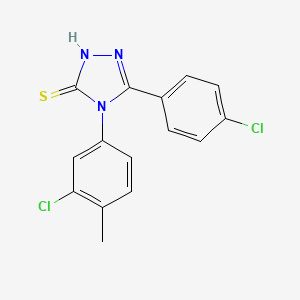

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)

![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)

![N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876257.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)